molecular formula C14H16ClN3O2S B3746816 N,N-DIALLYL-5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE

N,N-DIALLYL-5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE

Cat. No.: B3746816
M. Wt: 325.8 g/mol
InChI Key: VMYMNIXNEFHRIO-UHFFFAOYSA-N
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Description

N,N-Diallyl-5-chloro-3-cyano-4,6-dimethyl-2-pyridinesulfonamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

The synthesis of N,N-diallyl-5-chloro-3-cyano-4,6-dimethyl-2-pyridinesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of Functional Groups: The chloro, cyano, and dimethyl groups are introduced through specific reactions such as halogenation, nitrile formation, and alkylation.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N,N-Diallyl-5-chloro-3-cyano-4,6-dimethyl-2-pyridinesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the sulfonamide group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N-Diallyl-5-chloro-3-cyano-4,6-dimethyl-2-pyridinesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-diallyl-5-chloro-3-cyano-4,6-dimethyl-2-pyridinesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

N,N-Diallyl-5-chloro-3-cyano-4,6-dimethyl-2-pyridinesulfonamide can be compared with other similar compounds, such as:

    N,N-Diallyl-5-chloro-3-cyano-4,6-dimethyl-2-pyridinecarboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    N,N-Diallyl-5-chloro-3-cyano-4,6-dimethyl-2-pyridinecarboxylate: Similar structure but with a carboxylate group instead of a sulfonamide group.

    N,N-Diallyl-5-chloro-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-3-cyano-4,6-dimethyl-N,N-bis(prop-2-enyl)pyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c1-5-7-18(8-6-2)21(19,20)14-12(9-16)10(3)13(15)11(4)17-14/h5-6H,1-2,7-8H2,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYMNIXNEFHRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)N(CC=C)CC=C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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